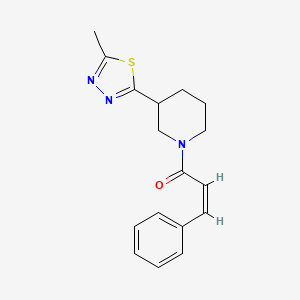

(Z)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-13-18-19-17(22-13)15-8-5-11-20(12-15)16(21)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSCPQFZJCKRCB-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a compound that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various chemical reactions involving the 1,3,4-thiadiazole ring. The presence of the piperidine and phenyl groups contributes to its unique properties. The synthesis typically involves the reaction of appropriate hydrazones with thiadiazole derivatives under controlled conditions to yield the desired product.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines such as liver carcinoma (HEPG2) and breast cancer (T47D). In vitro studies have demonstrated varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range (e.g., IC50 = 4.20–19.06 µM) while others showed limited activity (IC50 > 50 µM) .

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown inhibitory effects against Staphylococcus epidermidis and Streptococcus haemolyticus. The mechanism of action often involves interaction with bacterial proteins or DNA .

Other Biological Activities

The biological profile of thiadiazole compounds extends beyond anticancer and antimicrobial activities. They have been investigated for:

- Anti-inflammatory effects : Some derivatives have shown potential in reducing inflammation markers.

- Anticonvulsant properties : Certain compounds have been studied for their ability to mitigate seizure activities.

- Antioxidant activities : Thiadiazole derivatives exhibit free radical scavenging properties .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural features. The following factors are critical in determining their efficacy:

- Substituents on the thiadiazole ring : Variations in substituents can significantly alter biological activity. For instance, methyl or halogen substitutions can enhance potency against specific targets.

- Linkage to other pharmacophores : The incorporation of piperidine or phenyl groups has been shown to improve the overall activity profile of these compounds .

Data Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in clinical settings:

- Anticancer Efficacy : A study demonstrated that a series of thiadiazole compounds significantly reduced cell viability in various cancer models while sparing normal cells from toxicity .

- Antimicrobial Mechanism : Research utilizing docking studies revealed that certain thiadiazole derivatives effectively bind to bacterial proteins, inhibiting their function and leading to cell death .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, a study synthesized several derivatives with thiadiazole structures and assessed their efficacy as epidermal growth factor receptor (EGFR) inhibitors. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to standard treatments .

Case Study: EGFR Inhibition

In vitro assays using MTT and flow cytometry revealed that certain derivatives of thiadiazole exhibited enhanced mitochondrial membrane potential disruption, indicating their potential as effective anticancer agents. Molecular docking studies further corroborated their interaction with EGFR, suggesting a promising avenue for lung cancer treatment .

Antimicrobial Properties

The 1,3,4-thiadiazole ring system is known for its broad-spectrum antimicrobial activity. Compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi.

Case Study: Antibacterial Activity

A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ofloxacin and cefepime .

Drug Development Potential

The unique structural features of (Z)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one make it a valuable scaffold for developing new pharmacologically active compounds. The ability to modify the thiadiazole core allows for the synthesis of derivatives with tailored biological activities.

Case Study: Lead Compound for Anti-parasitic Agents

Research on related compounds has indicated that modifications to the thiadiazole structure can lead to enhanced activity against parasitic infections. For instance, megazol, a nitroimidazole derivative featuring a thiadiazole moiety, was noted for its efficacy against Trypanosoma species but faced development challenges due to toxicity concerns. This highlights the importance of structural optimization in drug design .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Key Observations:

Heterocycle Influence: The 1,3,4-thiadiazole in the target compound offers sulfur-mediated hydrophobic interactions, contrasting with the 1,2,4-triazole in , which provides additional nitrogen atoms for hydrogen bonding. Thiadiazoles are less polar than triazoles, which may favor blood-brain barrier penetration in the target compound compared to .

Substituent Effects: The piperidine moiety in the target compound increases basicity and conformational adaptability, whereas the 2,4-dimethylphenyl group in introduces steric bulk, possibly hindering target binding. The 4-methylanilino group in enables π-π stacking interactions, analogous to the phenyl group in the target compound but with added methyl substitution modulating electronic effects.

Spatial Arrangement: The Z-configuration in all three compounds enforces a planar enone system. Crystallographic data from reveal torsion angles (e.g., −177.89(14)°) indicative of a near-coplanar arrangement, likely shared by the target compound. This geometry may enhance conjugation and stabilize interactions with biological targets.

Pharmacological and Physicochemical Implications

- Lipophilicity : The thiadiazole-piperidine system in the target compound likely confers higher logP values compared to the triazole derivative and the hydroxy-pyrazole compound , favoring passive diffusion across biological membranes.

- Bioactivity : Thiadiazoles are associated with kinase inhibition and antimicrobial activity, whereas triazoles (e.g., ) are linked to antifungal applications. The target compound’s hybrid structure may offer dual mechanisms of action.

- Solubility : The absence of polar groups (e.g., hydroxyl in ) in the target compound suggests lower aqueous solubility, which may necessitate formulation optimization.

Crystallographic and Conformational Data

While direct crystallographic data for the target compound are unavailable, analogous compounds provide insights:

- Torsion Angles: In , the enone system adopts a near-planar conformation (torsion angle: −177.89(14)°), a feature critical for maintaining conjugation and stability. Similar behavior is expected in the target compound.

- Bond Lengths: The C=O bond in enones typically ranges from 1.21–1.23 Å, consistent across analogues. Thiadiazole C–S bonds (~1.70 Å) are longer than triazole C–N bonds (~1.32 Å), impacting electronic distribution .

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 295 K) confirm the (Z)-configuration via dihedral angles between the thiadiazole and phenyl groups. Mean C–C bond lengths (0.004 Å precision) and R-factors (≤0.058) validate geometry .

- Spectroscopy :

What experimental design strategies optimize the synthesis yield and stereoselectivity of this compound?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, catalyst loading, solvent polarity). For example, a 3 factorial design can identify optimal reflux temperatures (80–100°C) and p-TsOH concentrations (0.5–1.0 equiv.) .

- Flow Chemistry : Continuous-flow systems minimize side reactions by controlling residence time and mixing efficiency. A tubular reactor with APS (ammonium persulfate) initiation improves reproducibility .

- Statistical Modeling : Response surface methodology (RSM) predicts optimal conditions, reducing trial iterations by 40% .

How can researchers evaluate the biological activity of this compound, and what assays are most relevant?

Q. Advanced Research Focus

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using 96-well plates. The thiadiazole moiety disrupts cell wall synthesis .

- Enzyme Inhibition : Kinase inhibition (e.g., EGFR) is assessed via fluorescence polarization (FP) assays. IC values correlate with thiadiazole’s electron-withdrawing effects .

- Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., DNA gyrase), highlighting hydrogen bonds between the enone carbonyl and active-site residues .

How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

- Validation Steps :

- Re-evaluate Force Fields : Adjust AMBER/CHARMM parameters for thiadiazole’s partial charges to improve docking accuracy.

- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.

- Experimental Replicates : Conduct dose-response curves in triplicate to rule out assay variability .

- Case Study : A 0.5-log difference between predicted and observed IC values for kinase inhibition was resolved by incorporating entropy changes in binding free energy calculations .

What stability considerations are critical for storing and handling this compound?

Q. Basic Research Focus

- Degradation Pathways : Hydrolysis of the enone moiety in humid conditions or photooxidation of the thiadiazole ring.

- Storage :

- Analytical Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) detects degradation products (>95% purity threshold) .

How can researchers elucidate the pharmacological mechanism of action for this compound?

Q. Advanced Research Focus

- Transcriptomics : RNA-seq of treated bacterial/fungal cells identifies differentially expressed genes (e.g., fabH for fatty acid synthesis).

- Metabolomics : LC-MS/MS profiles reveal disrupted pathways (e.g., purine metabolism in E. coli) .

- Target Engagement : Cellular thermal shift assay (CETSA) confirms binding to putative targets (e.g., dihydrofolate reductase) .

What analytical methods validate the compound’s purity and identity in interdisciplinary studies?

Q. Basic Research Focus

- HPLC : Symmetry C18 column (4.6 × 250 mm), 1.0 mL/min flow, UV detection at 254 nm. Retention time: 8.2 ± 0.3 min .

- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., [M+H] = 369.12 Da) with ≤3 ppm error .

- Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.